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Compound of Interest

Compound Name: CVN766

Cat. No.: B15619416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of CVN766, a

novel, highly selective orexin-1 receptor (Ox1R) antagonist, from preclinical findings to early

clinical development. In the landscape of psychiatric and metabolic disorders, targeting the

orexin system presents a promising avenue for therapeutic intervention. This document offers

an objective comparison of CVN766 with current and emerging alternatives for its potential

indications, primarily focusing on the negative symptoms of schizophrenia and binge eating

disorder. All quantitative data is summarized in structured tables, and where available, detailed

experimental methodologies are provided to support a thorough evaluation by the scientific

community.

Mechanism of Action: A Highly Selective Approach
CVN766 is an orally active, potent antagonist of the orexin-1 receptor (Ox1R) with over 1000-

fold selectivity over the orexin-2 receptor (Ox2R).[1][2] The orexin system, comprising

neuropeptides orexin-A and orexin-B and their receptors Ox1R and Ox2R, is a key regulator of

various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is

predominantly involved in modulating motivation, reward, and stress responses.[3]

Dysregulation of the orexin system has been implicated in a range of psychiatric conditions,

including schizophrenia and addiction-related behaviors.[1][4]

The high selectivity of CVN766 for Ox1R is a key differentiating feature. Non-selective orexin

antagonists, which also block Ox2R, are known to induce somnolence, a side effect that could
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be limiting for therapeutic indications not related to sleep.[1][3] By specifically targeting Ox1R,

CVN766 aims to modulate pathological behaviors without causing unwanted sedative effects.

Preclinical to Clinical Translation: A Comparative
Overview
The translational potential of a drug candidate is assessed by its journey from demonstrating a

plausible mechanism and efficacy in preclinical models to exhibiting a favorable safety and

efficacy profile in human clinical trials. This section compares the available data for CVN766
with its direct competitor, nivasorexant (another selective Ox1R antagonist), and established

treatments for its target indications.

Preclinical Data Summary
Detailed quantitative preclinical efficacy data for CVN766 is not extensively available in the

public domain. However, press releases and publications from Cerevance report that CVN766
has demonstrated efficacy in multiple preclinical models relevant to schizophrenia and binge

eating disorder.[1][2][4] These include models of cognition and negative symptoms of

schizophrenia, such as the reversal of phencyclidine (PCP)-induced social interaction deficits,

and models of dependency-type behaviors.[2][4]

In contrast, more detailed preclinical data is available for the selective Ox1R antagonist,

nivasorexant, which has been evaluated in animal models of binge eating.
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Parameter CVN766
Nivasorexant (ACT-

539313)

Alternative:

Topiramate

Target
Orexin-1 Receptor

(Ox1R) Antagonist

Orexin-1 Receptor

(Ox1R) Antagonist

Multiple (GABA-A

receptor modulator,

glutamate receptor

antagonist)

Selectivity
>1000-fold for Ox1R

over Ox2R[1][3]
Selective for Ox1R Non-selective

Animal Models (Binge

Eating)

Efficacy reported in

binge eating

models[4]

Dose-dependently

reduced binge-like

eating in rats with an

effect size comparable

to topiramate[5][6]

Reduced binge-like

eating in rats[5][6]

Animal Models

(Schizophrenia)

Efficacy in models of

cognition and negative

symptoms (e.g.,

reversal of PCP-

induced social

interaction deficits)[2]

[4]

Not reported for

schizophrenia models

Not a primary

treatment for negative

symptoms

Experimental Protocols: Preclinical

Nivasorexant - Animal Model of Binge-Eating Disorder: Binge-like eating of highly palatable

food in rats was induced by intermittent, repeated periods of dieting and access to the

palatable food, followed by an acute stress challenge. The efficacy of nivasorexant in

reducing binge-like eating was compared to other selective Ox1R antagonists and the

positive control, topiramate.[5][6]

CVN766 - Animal Models of Schizophrenia (General Description): While specific protocols

are not detailed, reports mention the use of established models such as the phencyclidine

(PCP)-induced social interaction deficit model. In this model, the administration of PCP to

rodents induces behaviors that mimic the negative symptoms of schizophrenia, such as
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social withdrawal. The ability of CVN766 to reverse these deficits is taken as a measure of its

potential efficacy.

Clinical Data Summary
CVN766 has successfully completed a Phase 1 clinical trial in healthy volunteers,

demonstrating a favorable safety and pharmacokinetic profile.[1] This initial success has paved

the way for planned Phase 2 trials in patients with schizophrenia and binge eating disorder.[3]

In contrast, the direct competitor nivasorexant, despite promising preclinical data, did not

demonstrate efficacy in a Phase 2 trial for binge eating disorder.[7][8] This highlights the

challenges of translating preclinical findings to clinical success.

For the target indications, several alternative treatments are already established.

Binge Eating Disorder
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Parameter
CVN766 (Phase 1

Data)

Nivasorexant (Phase

2 Data)

Alternative:

Lisdexamfetamine

(Vyvanse)

Efficacy Phase 2 trials planned

No improvement in

binge eating behavior

over placebo (change

from baseline in binge

days/week was

identical for both

groups)[7][8]

Significant decrease

in weekly binge days

at 50mg and 70mg

doses compared to

placebo.[9][10] 42.2%

(50mg) and 50%

(70mg) of patients

achieved 4-week

binge cessation vs.

21.3% for placebo.[9]

[10]

Safety & Tolerability

Well-tolerated with no

serious adverse

events. Most common

AEs (>5%): headache

(10.9%), dizziness

(7.8%), presyncope

(6.2%). No evidence

of somnolence.[1]

Well-tolerated.

Incidence of

treatment-emergent

adverse events was

similar to placebo.

Frequency of

somnolence and

fatigue was similar to

placebo.[7][8]

Common AEs: dry

mouth, decreased

appetite, insomnia,

headache.[11]

Discontinuation due to

AEs was low.

Mechanism of Action
Selective Ox1R

Antagonist

Selective Ox1R

Antagonist

Dextroamphetamine

prodrug; CNS

stimulant

Negative Symptoms of Schizophrenia
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Parameter
CVN766 (Phase 1

Data)

Alternative:

Cariprazine (Vraylar)

Alternative:

Amisulpride

Efficacy

Phase 2 trial planned

for negative and

cognitive symptoms.

[4]

Significantly improved

negative symptoms in

patients with

predominantly

negative symptoms

compared to

risperidone.[12][13]

Showed a 22%

reduction on the

PANSS negative

subscale in a 12-week

study.[14]

More efficacious than

first-generation

antipsychotics for

negative symptoms.

Safety & Tolerability
Well-tolerated in

healthy volunteers.[1]

Common AEs:

akathisia, insomnia,

weight gain.[14]

Can be associated

with

hyperprolactinemia.

Mechanism of Action
Selective Ox1R

Antagonist

D2/D3 and 5-HT1A

receptor partial

agonist

D2/D3 receptor

antagonist

Experimental Protocols: Clinical

CVN766 - Phase 1 Trial: A randomized, double-blind, placebo-controlled study in 64 healthy

subjects evaluating the safety, tolerability, and pharmacokinetics of escalating single and

multiple doses of CVN766.[6]

Nivasorexant - Phase 2 Trial: A placebo-controlled, double-blind study in adults with

moderate to severe binge-eating disorder. Participants were randomized to receive either

placebo or nivasorexant (100 mg b.i.d.). The primary endpoint was the change from baseline

to Week 12 in the number of binge eating days per week.[7][8]

Lisdexamfetamine - Binge Eating Disorder Trial: A randomized, double-blind, placebo-

controlled trial in adults with moderate to severe binge eating disorder. Participants received
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fixed doses of 30, 50, or 70 mg/d of lisdexamfetamine or placebo. The primary outcome was

the change in the number of binge-eating days per week from baseline to week 11.[15]

Cariprazine - Negative Symptoms of Schizophrenia Trial: A study evaluating the efficacy and

safety of cariprazine versus risperidone in patients with predominantly negative symptoms of

schizophrenia for at least 6 months. The primary outcome was the change from baseline to

week 26 in the PANSS factor score for negative symptoms.[12]

Visualizing the Pathways and Processes
To further aid in the understanding of CVN766's mechanism and the context of its

development, the following diagrams are provided.

Orexin System & CVN766 Action

Orexin-A
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Wakefulness
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Promotes

CVN766

Antagonizes
(>1000x selective)

Click to download full resolution via product page

Caption: Orexin-A signaling and the selective antagonism of Ox1R by CVN766.
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CVN766 Translational Workflow

Preclinical Studies
- In vitro binding assays

- Animal models of
schizophrenia & binge eating

Phase 1 Clinical Trial
- Healthy Volunteers

- Safety, Tolerability, PK
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- Patients with Schizophrenia

- Patients with Binge Eating Disorder

Favorable Safety Profile
Future Clinical Development

Efficacy Data

Click to download full resolution via product page

Caption: The translational path of CVN766 from preclinical to clinical development.

Conclusion and Future Directions
CVN766 represents a promising therapeutic candidate with a well-defined and highly selective

mechanism of action. Its successful completion of a Phase 1 trial with a favorable safety profile

and no evidence of somnolence provides a strong foundation for further clinical investigation.

The translational journey from preclinical models, where it has shown efficacy in relevant

behavioral paradigms, to planned Phase 2 studies in patient populations is a critical step in

validating its therapeutic potential.

The comparison with nivasorexant underscores the inherent risks in drug development, where

promising preclinical results do not always translate to clinical efficacy. However, the distinct

chemical structure and potentially different pharmacokinetic and pharmacodynamic properties

of CVN766 may lead to a different clinical outcome.

Furthermore, when compared to existing treatments for binge eating disorder and the negative

symptoms of schizophrenia, CVN766 offers a novel mechanism of action that could provide an

alternative or adjunctive therapeutic option. For binge eating disorder, an alternative to a

stimulant-based therapy could be beneficial for certain patient populations. For the negative

symptoms of schizophrenia, which remain a significant unmet medical need, a targeted therapy

like CVN766 could represent a substantial advancement.

The upcoming Phase 2 clinical trials will be pivotal in determining the clinical utility of CVN766.

Researchers and drug development professionals should closely monitor the outcomes of

these studies to fully assess the translational potential of this selective Ox1R antagonist. The
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data generated will be crucial for understanding the role of the orexin-1 receptor in these

complex disorders and for shaping the future landscape of psychiatric and metabolic disease

treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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